5-Butyl-1-methyl-2-nitroimidazole
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Overview
Description
5-Butyl-1-methyl-2-nitroimidazole is a derivative of the imidazole family, which is a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-methyl-2-nitroimidazole typically involves the nitration of an imidazole derivative. One common method is the reaction of 1-methylimidazole with butyl bromide to form 1-butyl-1-methylimidazole, followed by nitration using a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1-methyl-2-nitroimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Butyl-1-methyl-2-aminoimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butyl-1-methyl-2-nitroimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 5-Butyl-1-methyl-2-nitroimidazole involves the reduction of the nitro group to form reactive intermediates, such as nitric oxide or related reactive nitrogen species. These intermediates can interact with various molecular targets, leading to antimicrobial and antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa
Uniqueness
5-Butyl-1-methyl-2-nitroimidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitroimidazoles. Its butyl and methyl groups can influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
22796-70-9 |
---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-butyl-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-7-6-9-8(10(7)2)11(12)13/h6H,3-5H2,1-2H3 |
InChI Key |
YGRSFVUXNRPCJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(N1C)[N+](=O)[O-] |
Origin of Product |
United States |
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